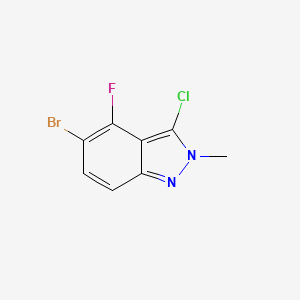
5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole: is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure includes a bromine, chlorine, and fluorine atom, making it a halogenated indazole derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the indazole ring.
Cyclization: Formation of the indazole ring through cyclization reactions involving hydrazine derivatives and substituted benzaldehydes.
Substitution: Introduction of the methyl group at the 2-position through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization processes, often using transition metal catalysts to improve yield and selectivity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted indazole derivatives
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.
Industry
Industrially, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
作用機序
The mechanism of action of 5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-fluoro-2-methyl-1H-indazole
- 3-Chloro-4-fluoro-2-methyl-1H-indazole
- 5-Bromo-3-chloro-2-methyl-1H-indazole
Uniqueness
5-Bromo-3-chloro-4-fluoro-2-methyl-2H-indazole is unique due to its specific combination of halogen atoms and the position of the methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H5BrClFN2 |
|---|---|
分子量 |
263.49 g/mol |
IUPAC名 |
5-bromo-3-chloro-4-fluoro-2-methylindazole |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-8(10)6-5(12-13)3-2-4(9)7(6)11/h2-3H,1H3 |
InChIキー |
NMWIPTLLODTAKK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C(=N1)C=CC(=C2F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


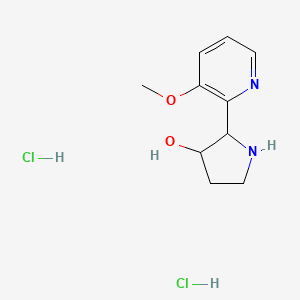
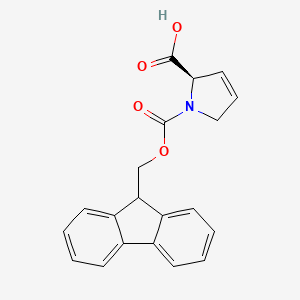
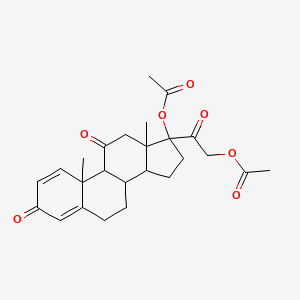
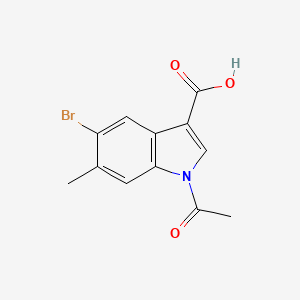

![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
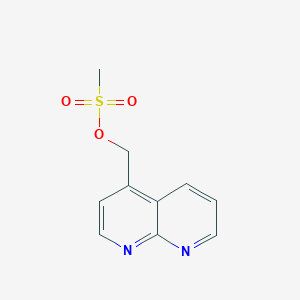
![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
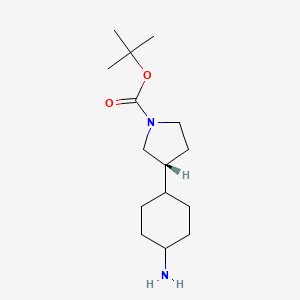
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
